![molecular formula C8H10N2O4 B2887425 ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate CAS No. 154942-22-0](/img/structure/B2887425.png)
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate
Overview
Description
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a chemical compound with the molecular weight of 198.18 . Its IUPAC name is ethyl 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate . The InChI code for this compound is 1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) .
Molecular Structure Analysis
The molecular structure of ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate can be understood from its IUPAC name and InChI code . It consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a methyl group at the 3rd position, two keto groups at the 2nd and 4th positions, and a carboxylate group at the 5th position which is further esterified with an ethyl group .Physical And Chemical Properties Analysis
The compound ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate has a molecular weight of 198.18 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine derivatives have shown potential in the treatment of neurodegenerative diseases due to their neuroprotective and anti-inflammatory properties. A study has demonstrated that triazole-pyrimidine hybrids can act as neuroprotective and anti-neuroinflammatory agents, potentially aiding in the treatment of conditions like Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, and traumatic brain injury . These compounds have been evaluated for their ability to inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway, which are crucial in the progression of neurodegenerative diseases .
Green Synthesis Methodology
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate analogues have been synthesized using a green and expeditious grinding method. This approach is characterized by high yields and cost-efficiency, making it an attractive option for the synthesis of biologically active compounds. The method involves the use of citric acid as a catalyst and avoids the need for separation methods, thus reducing the environmental impact .
Antiepileptic Potential
The structural similarity of pyrimidine derivatives to phenobarbital, a well-known antiepileptic drug, suggests that these compounds may possess antiepileptic properties. Research indicates that dihydropyrimidines could be promising candidates for the development of new antiepileptic medications .
Intramolecular Charge Transfer (ICT) Applications
Due to its electron-withdrawing nature, pyrimidine can be used in push-pull structures for ICT applications. This property is significant for the development of materials with enhanced electronic and optical properties, which can be utilized in various technological applications .
Solar Cell Efficiency Improvement
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate derivatives have been explored for their potential to improve the efficiency of perovskite solar cells. These compounds can be embedded with Au nanospheres to achieve a band offset, which is crucial for increasing the conversion efficiency of solar cells .
Pharmaceutical Research
The compound’s derivatives are actively being researched for their pharmacological properties. They have been found to exhibit antiviral, anticancer, antioxidant, and antimicrobial activities. This broad spectrum of biological activities makes them valuable for the development of new drugs and therapeutic agents .
properties
IUPAC Name |
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBZPXRXJDUNQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate |
Synthesis routes and methods
Procedure details
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